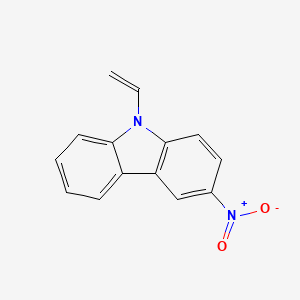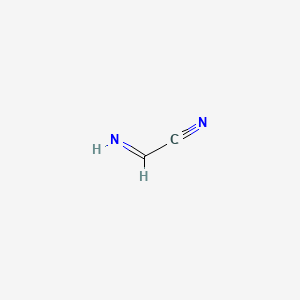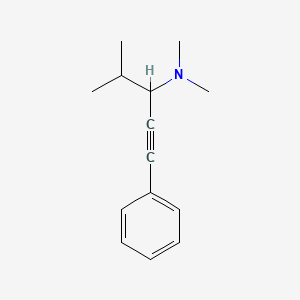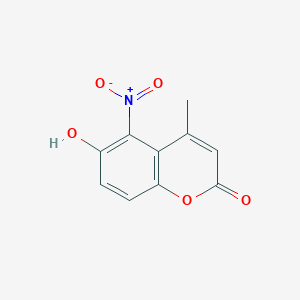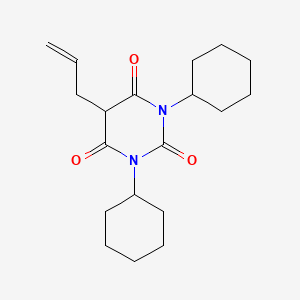
Barbituric acid, 5-allyl-1,3-dicyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-allyl-1,3-dicyclohexyl- is a derivative of barbituric acid, which is known for its role as a precursor to barbiturate drugs. This compound features an allyl group at the 5-position and two cyclohexyl groups at the 1 and 3 positions.
Méthodes De Préparation
The synthesis of 5-allyl-1,3-dicyclohexylbarbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of glacial acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, followed by crystallization to obtain the product with high purity . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Barbituric acid derivatives, including 5-allyl-1,3-dicyclohexylbarbituric acid, undergo various chemical reactions such as:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Common reagents for substitution reactions include alkyl halides and other electrophiles, leading to the formation of various substituted products
Applications De Recherche Scientifique
Barbituric acid derivatives have been extensively studied for their applications in:
Chemistry: Used as building blocks for the synthesis of complex molecules.
Biology: Investigated for their potential biological activities, including enzyme inhibition.
Medicine: Explored for their pharmacological properties, particularly as central nervous system depressants.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals .
Mécanisme D'action
The mechanism of action of barbituric acid derivatives typically involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. These compounds enhance the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to a sedative effect .
Comparaison Avec Des Composés Similaires
Barbituric acid, 5-allyl-1,3-dicyclohexyl- can be compared with other barbituric acid derivatives such as:
5,5-Diethylbarbituric acid (Barbital): Known for its hypnotic properties.
5-Phenylbarbituric acid (Phenobarbital): Used as an anticonvulsant.
5-Allyl-5-isopropylbarbituric acid (Enallylpropymal): Investigated for its unique hydrogen-bonding motifs
Each of these compounds has unique structural features and pharmacological properties, making them suitable for different applications.
Propriétés
Numéro CAS |
743-43-1 |
|---|---|
Formule moléculaire |
C19H28N2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1,3-dicyclohexyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H28N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2,14-16H,1,3-13H2 |
Clé InChI |
VTHNOHNTKWFDGT-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


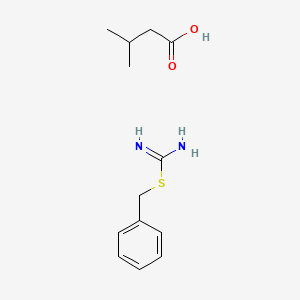
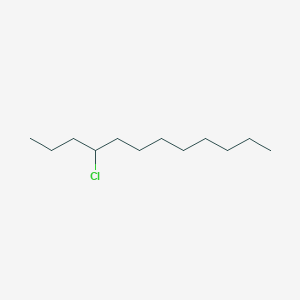
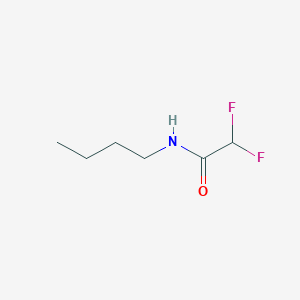
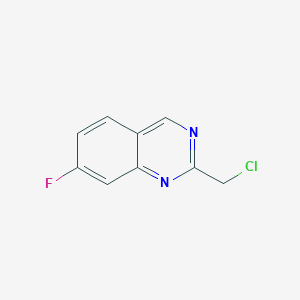

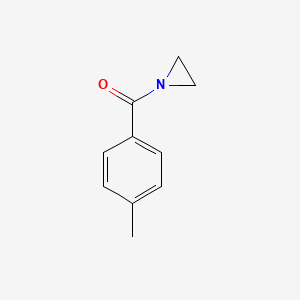
![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)
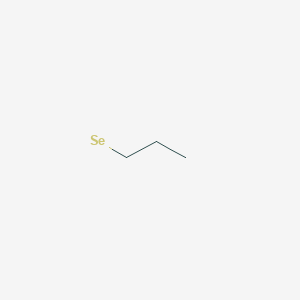
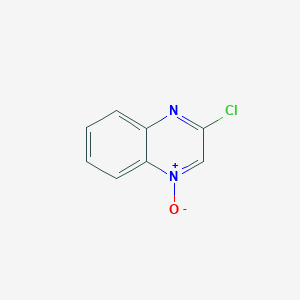
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
